N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)decanamide
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Overview
Description
N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)decanamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)decanamide typically involves the reaction of hydrazinecarbothioamide with decanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the thiadiazole ring . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)decanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the thiadiazole ring.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Used in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)decanamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and anticancer effects . The thiadiazole ring plays a crucial role in binding to the active sites of these targets, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)propanamide
- N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide
Uniqueness
N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)decanamide is unique due to its longer alkyl chain, which can influence its solubility, stability, and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.
Properties
CAS No. |
62314-86-7 |
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Molecular Formula |
C12H21N3OS2 |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)decanamide |
InChI |
InChI=1S/C12H21N3OS2/c1-2-3-4-5-6-7-8-9-10(16)13-11-14-15-12(17)18-11/h2-9H2,1H3,(H,15,17)(H,13,14,16) |
InChI Key |
NLIBADYKFHLWIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)NC1=NNC(=S)S1 |
Origin of Product |
United States |
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